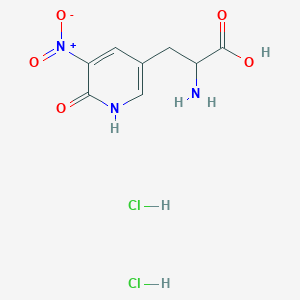

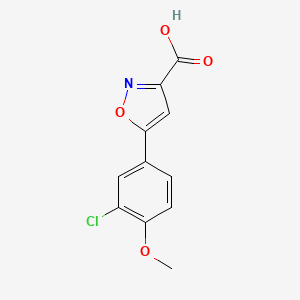

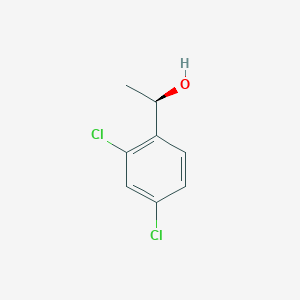

2-Amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid; dihydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their structures, which can be useful for understanding the chemical context of similar compounds. For instance, the first paper discusses the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals, which shares a nitro group and an amino group similar to the compound . The second paper describes the synthesis and structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and derivatives, which also contains an amino group and a propanoic acid moiety .

Synthesis Analysis

The synthesis of related compounds involves reactions under both acidic and basic conditions. For example, the reaction between aminoguanidine and succinic acid under acid catalysis leads to a mixture of products, which upon treatment in basic media, results in the formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid . This suggests that the synthesis of the compound might also involve multi-step reactions with careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of hydrogen bonds and the formation of different crystal structures. The 2-amino-4-nitrobenzoic acid forms an eight-membered synthon in its crystal structure, which is replaced by carboxylic acid···N-pyridine hydrogen bonds in its cocrystals . This indicates that the compound may also exhibit significant hydrogen bonding, influencing its molecular conformation and crystal packing.

Chemical Reactions Analysis

The rearrangement reactions described in the second paper, such as the transformation of 2-(2,5-dioxopyrrolidin-1-yl)guanidine into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, highlight the potential for complex chemical reactions involving the compound . These reactions can lead to the formation of different products depending on the reaction conditions, which is an important consideration for the synthesis and application of such compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid; dihydrochloride" are not directly reported, the properties of related compounds can provide some insights. The presence of amino and nitro groups can affect the acidity and basicity of the compound, as well as its solubility and stability. The crystallographic data provided for related compounds suggest that the compound may crystallize in a monoclinic space group and exhibit specific geometric parameters that could be determined through similar analytical techniques .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Research has demonstrated the synthesis of novel compounds incorporating amino acid conjugates with other molecular structures, showing significant antioxidant, anti-inflammatory, and antiulcer activities. For instance, a study by Subudhi & Sahoo (2011) synthesized a series of compounds showing comparable antioxidant action and significant efficacy against inflammation and ulceration, highlighting the potential therapeutic applications of these synthesized molecules (Subudhi & Sahoo, 2011).

Fluorescence Applications

Fluorescence derivatization of amino acids for biological assays has been explored, utilizing compounds to evaluate their applicability as fluorescent derivatising reagents. The derivatives exhibit strong fluorescence, beneficial in biological assays, demonstrating the potential of these compounds in enhancing detection and analysis techniques (Frade et al., 2007).

Supramolecular Structures

The preparation and characterization of multi-component organic acid-base salts with amino acids have been reported, focusing on the hydrogen bonding and supramolecular structures. Such studies contribute to understanding the molecular interactions and the design of new materials with tailored properties (Jin et al., 2015).

Catalytic Applications

Metal-organic frameworks (MOFs) have been synthesized for catalytic applications, including the peroxidative oxidation of alcohols and the Henry reaction. The research into MOFs utilizes similar pyridine-based compounds, underscoring the versatility of these structures in catalysis and material science (Karmakar et al., 2016).

Antimicrobial Activities

The synthesis of heterocyclic substances using key synthons has led to the discovery of compounds with promising antimicrobial activities. This research avenue highlights the role of pyridine and similar compounds in developing new antimicrobial agents, addressing the need for novel treatments against resistant pathogens (Behbehani et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5.2ClH/c9-5(8(13)14)1-4-2-6(11(15)16)7(12)10-3-4;;/h2-3,5H,1,9H2,(H,10,12)(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQKILWESMOVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)

![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)

![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)